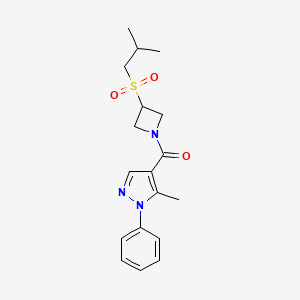

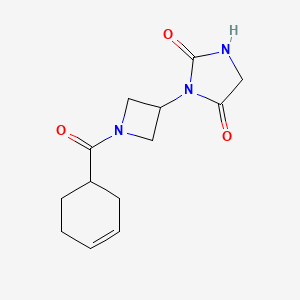

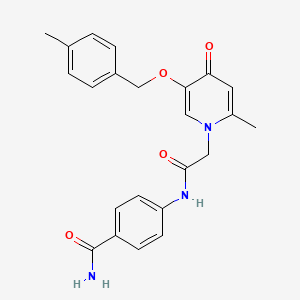

![molecular formula C23H19FN2O2 B2917558 3-[1-(4-Fluorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole CAS No. 314257-91-5](/img/structure/B2917558.png)

3-[1-(4-Fluorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, reactivity, etc .科学的研究の応用

Synthesis and Chemical Properties

Synthesis Techniques

Innovative methods for synthesizing indole derivatives involve intermolecular cyclization of unfunctionalized nitroarenes and alkynes, as demonstrated by Ragaini et al. (2009). This process facilitates the one-step synthesis of indole skeletons, like that of Fluvastatin, showcasing the compound's relevance in pharmaceutical synthesis (Ragaini et al., 2009).

Chemical Reactions

The reactions of indoles with nitrogen dioxide and nitrous acid have been explored, yielding various indole derivatives. Astolfi et al. (2006) found that these reactions lead to the formation of isonitroso and nitroso indole derivatives, indicating the compound's potential in creating novel chemical entities with specific functionalities (Astolfi et al., 2006).

Biological Applications

Antibacterial Activity

Derivatives of indoles, such as those prepared by Tagawa et al. (2002), exhibit significant antibacterial activities against various pathogens, including MRSA and S. aureus. This highlights the compound's potential as a scaffold for developing new antimicrobial agents (Tagawa et al., 2002).

Biological Staining Techniques

King and Parker (1988) developed a staining procedure using indole derivatives for enumerating viable and metabolically active bacteria in groundwater, demonstrating the compound's utility in environmental microbiology and bioanalysis (King & Parker, 1988).

Advanced Materials and Photophysics

Fluorescent Materials

Yu et al. (2016) synthesized isoindole BODIPY dyes, demonstrating strong absorption and bright fluorescence emission in the red to near-infrared region. This suggests the potential of indole derivatives in the development of advanced materials for optical applications (Yu et al., 2016).

Host Materials for OLEDs

Liu et al. (2016) developed a bipolar phenanthroimidazole derivative showing excellent performance as a host in green and orange-red phosphorescent OLEDs. This underscores the relevance of indole derivatives in the field of optoelectronics and display technologies (Liu et al., 2016).

作用機序

Safety and Hazards

特性

IUPAC Name |

3-[1-(4-fluorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O2/c1-25-21-10-6-5-9-19(21)22(23(25)17-7-3-2-4-8-17)20(15-26(27)28)16-11-13-18(24)14-12-16/h2-14,20H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTFJIXGUHXGOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

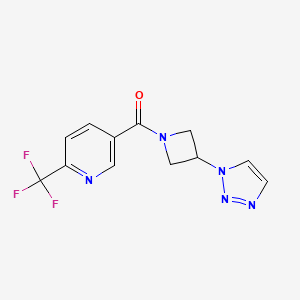

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2917475.png)

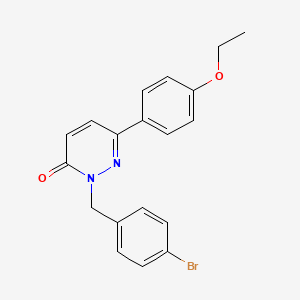

![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2917486.png)

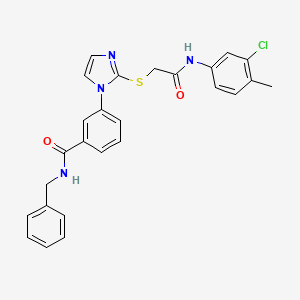

![N-(2-(4-fluorophenoxy)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2917487.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2917491.png)